Manzamine A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

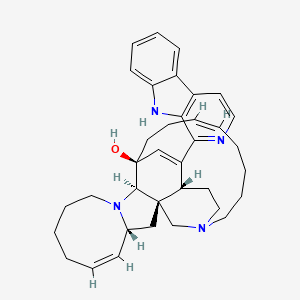

Manzamine A is a marine-derived alkaloid first isolated from a sponge of the genus Haliclona in 1986 . This compound has garnered significant attention due to its complex structure and diverse biological activities, including cytotoxic, antimicrobial, antimalarial, and anti-HIV properties . The structure of this compound is characterized by a fused ring system that includes 6-, 6-, 5-, 8-, and 13-membered rings connected to a β-carboline moiety .

Métodos De Preparación

The synthesis of Manzamine A is a challenging task due to its intricate structure. Several synthetic routes have been developed over the years. One notable approach involves the use of stereoselective Michael nitro olefin addition, nitro-Mannich/lactamization cascade, iminium ion/cyclization, stereoselective ring-closing metathesis, and cross-coupling reactions . These methods have been fundamental in achieving the total synthesis of this compound and related alkaloids

Análisis De Reacciones Químicas

Manzamine A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions often retain the core β-carboline structure while modifying the peripheral functional groups .

Aplicaciones Científicas De Investigación

Anticancer Properties

Manzamine A has demonstrated potent anticancer effects against several cancer types. Research indicates that it inhibits tumor growth and induces apoptosis in cancer cells through various mechanisms:

- Cervical Cancer : In studies, this compound effectively halted the growth of cervical cancer cells, showing a high potency compared to known inhibitors of cancer-related proteins .

- Pancreatic Cancer : It sensitizes pancreatic adenocarcinoma cells to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand), enhancing the efficacy of existing treatments .

- Melanoma and Other Cancers : Previous research has also highlighted its effectiveness against melanoma and prostate cancers, suggesting its potential as a multi-targeted anticancer agent .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it effective against various bacterial and viral infections:

- Bacterial Infections : this compound shows activity against both gram-positive and gram-negative bacteria. It has been studied for its ability to inhibit the formation of foam cells in macrophages, which is relevant for atherosclerosis prevention .

- Viral Infections : In corneal cells, this compound inhibits the replication of herpes simplex virus type 1 (HSV-1), demonstrating its antiviral potential .

Antiparasitic Effects

This compound has been identified as a potent agent against parasites:

- Malaria : It has shown significant activity against Plasmodium species, with studies indicating that it can achieve up to 70% inhibition of the malaria parasite at low concentrations without causing host cell toxicity . In vivo studies have demonstrated that this compound can prolong survival in infected rodents significantly compared to untreated controls .

- Leishmaniasis : The compound also exhibits potential against Leishmania donovani, the causative agent of visceral leishmaniasis, indicating its broad-spectrum antiparasitic activity .

Neuroprotective Effects

Research suggests that this compound may have neuroprotective properties:

- Alzheimer’s Disease : Studies indicate that it decreases tau hyperphosphorylation and inhibits glycogen synthase kinase 3, which are critical processes involved in Alzheimer's disease pathology . This positions this compound as a potential therapeutic agent for neurodegenerative diseases.

Case Studies and Research Findings

Mecanismo De Acción

Manzamine A exerts its effects primarily by targeting vacuolar ATPases, which are essential for maintaining cellular pH and ion homeostasis . It inhibits autophagy in pancreatic cancer cells by preventing autophagosome turnover . Additionally, it targets the SIX1 protein in cervical cancer cells, leading to cell cycle arrest and apoptosis . These mechanisms highlight its potential as a therapeutic agent in cancer treatment.

Comparación Con Compuestos Similares

Manzamine A is part of a larger family of marine alkaloids known as manzamines. Similar compounds include:

Nakadomarin A: Shares a similar macrocyclic structure but differs in its peripheral functional groups.

Ircinal A and Ircinol A: Both contain a β-carboline core but have different appendages attached to the pentacyclic structure.

Keramaphidin B: Another related compound with a unique array of rings and functional groups.

This compound stands out due to its potent biological activities and complex structure, making it a valuable compound for scientific research and potential therapeutic applications.

Propiedades

Número CAS |

104196-68-1 |

|---|---|

Fórmula molecular |

C36H44N4O |

Peso molecular |

548.8 g/mol |

Nombre IUPAC |

(2R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol |

InChI |

InChI=1S/C36H44N4O/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33/h1,4,7-9,13-16,19,24,26,30,34,38,41H,2-3,5-6,10-12,17-18,20-23,25H2/t26?,30?,34?,35-,36-/m0/s1 |

Clave InChI |

FUCSLKWLLSEMDQ-AWTNBHCRSA-N |

SMILES |

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |

SMILES isomérico |

C1CCN2CCC3C(=C[C@@](CCC=CC1)(C4[C@]3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |

SMILES canónico |

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Keramamine A; Manzamine A; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.